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Introduction

Methyl N-acetylanthranilate (CAS No. 2719-08-6), also known as methyl 2-

acetamidobenzoate, is a synthetic flavoring and fragrance ingredient. Its use in various

consumer products, including cosmetics, foods, and toiletries, necessitates a thorough

understanding of its toxicological profile to ensure consumer safety.[1][2][3] This technical guide

provides an in-depth summary of the available toxicological data on Methyl N-
acetylanthranilate, focusing on key endpoints relevant to safety assessment. The information

is compiled from scientific opinions, regulatory assessments, and peer-reviewed studies, with a

focus on quantitative data and experimental methodologies.

Acute Toxicity
The acute toxicity of Methyl N-acetylanthranilate has been evaluated via oral and dermal

routes. The available data indicate a low order of acute toxicity.

Table 1: Acute Toxicity Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b181298?utm_src=pdf-interest
https://www.benchchem.com/product/b181298?utm_src=pdf-body
https://assets.publishing.service.gov.uk/media/63ce6f6de90e071ba1c267ec/sag-cs-opinion-06-methyl-n-methylanthranilate-in-cosmetic-products.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/17623
https://www.thegoodscentscompany.com/data/rw1015551.html
https://www.benchchem.com/product/b181298?utm_src=pdf-body
https://www.benchchem.com/product/b181298?utm_src=pdf-body
https://www.benchchem.com/product/b181298?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Route Species
No. of Animals
/ Dose Group

LD50 (g/kg bw) Reference

Oral Rat 10 3.7 (3.0 – 4.5) [4]

Oral Rat 4 (females) >2.25 <3.38 [4]

| Dermal | Rabbit | 4 | >5 |[4] |

Experimental Protocols
Oral LD50 Study (Rat)

Methodology: In a range-finding study, female rats (4 per dose group) were administered

Methyl N-acetylanthranilate via oral gavage at doses ranging from 1 to 11.3 g/kg body

weight.[4]

Observation Period: Animals were observed for 7 days post-dosing.[4]

Endpoints: Mortality, clinical signs of toxicity, and gross autopsy findings were recorded. At

doses below 2.25 g/kg bw, no mortality or clinical signs of adverse effects were observed. At

3.38 g/kg bw, 100% mortality occurred.[4] Clinical signs at higher doses included a brief

period of increased exploratory behavior, followed by decreased motor activity, piloerection,

and red-colored nasal discharge before death, which occurred 18-48 hours after dosing.[4]

Irritation and Corrosivity
Studies on skin irritation indicate that Methyl N-acetylanthranilate is non-irritating.

Experimental Protocols
Skin Irritation Study (Hairless Mouse)

Methodology: A 100% concentration of Methyl N-acetylanthranilate (20 µl/5cm²) was

applied via open application to the skin of Skh:hairless-1 mice.[4]

Observation Period: Evaluations for irritation were conducted at 2.5, 4.5, 24.5, and 48.5

hours after application.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://ec.europa.eu/health/scientific_committees/consumer_safety/docs/sccs_o_075.pdf
https://ec.europa.eu/health/scientific_committees/consumer_safety/docs/sccs_o_075.pdf
https://ec.europa.eu/health/scientific_committees/consumer_safety/docs/sccs_o_075.pdf
https://www.benchchem.com/product/b181298?utm_src=pdf-body
https://ec.europa.eu/health/scientific_committees/consumer_safety/docs/sccs_o_075.pdf
https://ec.europa.eu/health/scientific_committees/consumer_safety/docs/sccs_o_075.pdf
https://ec.europa.eu/health/scientific_committees/consumer_safety/docs/sccs_o_075.pdf
https://ec.europa.eu/health/scientific_committees/consumer_safety/docs/sccs_o_075.pdf
https://www.benchchem.com/product/b181298?utm_src=pdf-body
https://www.benchchem.com/product/b181298?utm_src=pdf-body
https://ec.europa.eu/health/scientific_committees/consumer_safety/docs/sccs_o_075.pdf
https://ec.europa.eu/health/scientific_committees/consumer_safety/docs/sccs_o_075.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Results: The substance was found to be non-irritating at non-irradiated locations.[4]

Skin Sensitization
Multiple studies in guinea pigs suggest that Methyl N-acetylanthranilate is not a skin

sensitizer. However, it is noted that no Local Lymph Node Assay (LLNA) data are available.[4]

Experimental Protocols
Guinea Pig Maximization Test (Modified)

Induction Phase:

Two intradermal injections of 0.1 ml of a 5% solution of the test substance co-administered

with 0.1 ml of Freund's Complete Adjuvant (FCA).[4]

Dermal application with an occluded patch of 250 mg of the substance at 25% in

petrolatum.[4]

Challenge Phase: A challenge dose was administered on day 21 via a 24-hour occluded

dermal application of a subirritant concentration.[4]

Results: The study concluded that Methyl N-acetylanthranilate was not sensitizing.[4]

Phototoxicity
A significant toxicological concern for Methyl N-acetylanthranilate is its phototoxic potential. It

is considered phototoxic but not photoallergenic.[5]

Table 2: Phototoxicity Data

Endpoint Species Result Reference

Phototoxicity Human Phototoxic [1][4]

Photoallergenicity Human Not photoallergenic [4][5]

| NOEL (Phototoxicity) | Human | 0.5% (with 16 J UVA/cm²) |[4][5] |
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Experimental Protocols
Human Phototoxicity Study

Induction Phase: Test preparations were applied twice a week for three weeks to the same

skin site. Within 10 minutes of patch removal, the site was irradiated with 2 Minimal

Erythema Doses (MED) from a mixed UVA/B light source.[6]

Rest Period: A 2-week rest period followed the induction phase.[6]

Challenge Phase: The preparations were applied in duplicate to naive skin sites. After

approximately 24 hours, one site was irradiated with 16 J/cm² UVA followed by 0.75 MED

UVB.[6]

Observation: Sites were observed at 1, 24, 48, and 72 hours post-irradiation. The majority of

responses consisted of slight to mild erythema at the irradiated sites.[6]

In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay This assay provides an in vitro

method for assessing phototoxic potential.
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3T3 NRU Phototoxicity Assay Workflow

Exposure Phase

Prepare 3T3 Fibroblast Monolayers
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Workflow for the in vitro 3T3 NRU phototoxicity assay.

Genotoxicity
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The available data suggest that Methyl N-acetylanthranilate is not genotoxic, although

regulatory bodies have noted that the data set is limited.[1][4][5]

Experimental Protocols
Unscheduled DNA Synthesis (UDS) Assay

Methodology: The assay was performed using cultured hepatocytes from ACI rats.[4]

Concentrations: Cells were exposed to Methyl N-acetylanthranilate at concentrations

ranging from 0.00001 to 0.001 M.[4]

Results: The substance did not induce unscheduled DNA synthesis under the experimental

conditions.[4]

Repeated Dose Toxicity
Data on repeated dose toxicity is available from subchronic studies.

Table 3: Repeated Dose Toxicity Data

Endpoint Species Result Reference

| NOAEL | Rat | 244 mg/kg/day |[5] |

Carcinogenicity
There are no available studies on the carcinogenicity of Methyl N-acetylanthranilate.[4][7] A

point of concern is that as a secondary amine, it may be susceptible to nitrosation, which can

lead to the formation of nitrosamines.[1][8] Nitrosamines are a class of compounds considered

to be potent carcinogens.[1] Therefore, it is recommended that Methyl N-acetylanthranilate
not be used in combination with nitrosating agents and that nitrosamine content in products

should be less than 50 μg/kg.[8]

Reproductive and Developmental Toxicity
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There is a lack of adequate data to fully assess the reproductive and developmental toxicity of

Methyl N-acetylanthranilate.[4] One available study in mice was only reported in an abstract,

with incomplete methodological details.[4]

Table 4: Developmental Toxicity Data (Analog Substance)

Substance Endpoint Species Result Reference

| Methyl Anthranilate | Developmental NOAEL | Rat | 768.4 mg/kg/day |[5] |

Toxicokinetics and Metabolism
In vitro studies using guinea pig liver preparations have elucidated the primary metabolic

pathways of Methyl N-acetylanthranilate. The main reactions are hydrolysis and oxidation.[5]

Metabolism in Liver Microsomes

Methyl N-acetylanthranilate

N-methyl anthranilic acid

Hydrolysis
(Major Pathway)

Methyl anthranilate

Oxidation
(NADPH-dependent)

Anthranilic acid
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(NADPH-dependent)
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In vitro metabolic pathway of Methyl N-acetylanthranilate.
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Experimental Protocols
In Vitro Metabolism Study

Methodology: Methyl N-acetylanthranilate was incubated with guinea pig liver microsomes

(5 µg protein) or cytosol (50 µg protein) for 5 minutes at 37°C.[5] For oxidation studies, an

NADPH-generating system was included.[5]

Analysis: The formation of metabolites was analyzed by HPLC.[5]

Results: The compound was primarily hydrolyzed to N-methyl anthranilic acid, a reaction that

did not require NADPH and was 18-fold more active in microsomes than in cytosol.[5] In the

presence of NADPH, both Methyl N-acetylanthranilate and its hydrolyzed metabolite were

oxidized.[5]

Conclusion
Methyl N-acetylanthranilate exhibits low acute oral and dermal toxicity and is not considered

a skin irritant or sensitizer based on available data. The primary toxicological concern is its

phototoxicity, which has led to restrictions on its use in leave-on cosmetic products intended for

application on sun-exposed areas.[4][8][9] While current genotoxicity data are negative, the

dataset is considered incomplete. Significant data gaps exist for carcinogenicity and

reproductive/developmental toxicity. The potential for nitrosamine formation is a recognized risk

that must be managed in product formulations. Further research in these areas is necessary to

complete the safety profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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